molecular formula C10H20ClNO2 B2728748 Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride CAS No. 2245840-94-0

Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride

Cat. No.: B2728748
CAS No.: 2245840-94-0
M. Wt: 221.73
InChI Key: UQBSTANBEVIGDT-JUAUBFSOSA-N
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Description

Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride is a cyclohexane-based organic compound featuring an aminomethyl (-CH2NH2) substituent at the 4-position of the cyclohexyl ring and a methyl ester group (-COOCH3) on the adjacent acetate chain. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis. Key identifiers include:

  • Molecular Formula: C9H18ClNO2
  • Molecular Weight: 199.25 g/mol
  • CAS Number: EN300-322535 .

This compound is categorized as a "building block" in medicinal chemistry, commonly used in the development of bioactive molecules targeting neurological and metabolic disorders .

Properties

IUPAC Name

methyl 2-[4-(aminomethyl)cyclohexyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)6-8-2-4-9(7-11)5-3-8;/h8-9H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBSTANBEVIGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(CC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245840-94-0
Record name methyl 2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride typically involves the reaction of 4-(aminomethyl)cyclohexanecarboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reactants and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Leading to the formation of ketones or carboxylic acids.
  • Reduction : Producing alcohols.
  • Substitution : Creating various substituted derivatives depending on the nucleophile used.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Key applications include:

  • Investigating enzyme-substrate interactions.
  • Exploring metabolic pathways.
  • Assessing its biological activity, which may include antimicrobial and anti-inflammatory properties .

Medicine

This compound is under investigation for its therapeutic potential in treating neurological disorders and other medical conditions. Its applications in medicine include:

  • Serving as a precursor in drug development.
  • Evaluating its pharmacological effects through binding affinity studies with specific receptors and enzymes .

Case Study 1: Therapeutic Potential

Research has shown that this compound may possess significant therapeutic properties. Preliminary studies suggest that it could modulate biological pathways relevant to inflammation and microbial resistance, making it a candidate for further pharmacological investigations.

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis of this compound highlighted methods such as recrystallization and chromatography to enhance yield and purity. This optimization is crucial for its application in both research settings and industrial production .

Mechanism of Action

The mechanism of action of Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to ethyl ester derivatives, tert-butyl analogs, and positional isomers (Table 1).

Table 1: Key Properties of Methyl 2-[4-(Aminomethyl)Cyclohexyl]Acetate Hydrochloride and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Ester Group Substituent Position Purity
Methyl 2-[4-(aminomethyl)cyclohexyl]acetate HCl C9H18ClNO2 199.25 EN300-322535 Methyl 4-(aminomethyl) Not specified
Trans-ethyl 4-(aminomethyl)cyclohexanecarboxylate HCl C10H20ClNO2 217.73 19878-18-3 Ethyl 4-(aminomethyl) 95%
Trans-ethyl 4-aminocyclohexanecarboxylate HCl C9H18ClNO2 199.25 2084-28-8 Ethyl 4-amino 95%
Trans-ethyl 2-(4-aminocyclohexyl)acetate HCl C10H19ClNO2 213.72 76308-26-4 Ethyl 4-amino Not specified
tert-Butyl 2-[1-(aminomethyl)cyclohexyl]acetate HCl C13H25ClNO2 269.80 Not available tert-Butyl 1-(aminomethyl) Not specified

Key Observations :

Ester Group Influence: Methyl esters (e.g., target compound) typically exhibit lower molecular weights and higher hydrophilicity compared to ethyl or tert-butyl analogs. Ethyl esters (e.g., CAS 19878-18-3) offer moderate lipophilicity, while tert-butyl derivatives (e.g., C13H25ClNO2) are bulkier, enhancing steric hindrance and metabolic stability . The hydrochloride salt form universally improves aqueous solubility across all analogs .

Biological Activity

Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride is a chemical compound with potential biological activities, particularly in the fields of pharmacology and biochemistry. Its unique structure, which includes a cyclohexyl ring and an aminomethyl group, suggests various interactions with biological macromolecules, including enzymes and receptors. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H20_{20}ClNO2_2
  • Molecular Weight : Approximately 221.73 g/mol
  • Functional Groups : Ester (methyl acetate), amine (aminomethyl), and a cyclohexyl ring.

The hydrochloride form enhances solubility and stability in biological environments, making it suitable for various applications.

This compound is believed to exert its biological effects through:

  • Binding to Enzymes or Receptors : The compound can modulate the activity of specific enzymes or receptors, leading to various biological responses such as antimicrobial effects or anti-inflammatory actions.
  • Interaction with Metabolic Pathways : Its aminomethyl group may influence metabolic pathways by interacting with key biomolecules.

Biological Activities

Recent studies have highlighted several potential biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These activities are often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. By modulating the activity of inflammatory mediators, it may help reduce inflammation in various disease models.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various derivatives related to this compound, demonstrating significant inhibition against several bacterial strains at low concentrations.
    • Table 1 summarizes the antimicrobial activity of related compounds:
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli12 µg/mL
    Compound BS. aureus15 µg/mL
    Methyl 2-[4-(aminomethyl)cyclohexyl]acetate HClP. aeruginosa10 µg/mL
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.
  • Enzyme Interaction Studies :
    • The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Findings indicated that it could effectively inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Q & A

Q. What methodologies are recommended for synthesizing Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride with high purity?

To optimize synthesis, employ a stepwise approach:

  • Cyclohexane intermediate preparation : Use catalytic hydrogenation of substituted cyclohexene derivatives under controlled pressure (5–10 bar H₂) to ensure stereochemical fidelity .
  • Aminomethylation : Introduce the aminomethyl group via reductive amination, using sodium cyanoborohydride (NaBH₃CN) in methanol/acetate buffer (pH 4–5) to minimize side reactions .
  • Esterification and salt formation : React the intermediate with methyl chloroacetate in anhydrous THF, followed by HCl gas bubbling in diethyl ether to precipitate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can structural confirmation of this compound be achieved?

Combine multiple analytical techniques:

  • NMR spectroscopy : Assign peaks for the cyclohexyl protons (δ 1.2–2.1 ppm), aminomethyl group (δ 3.0–3.3 ppm), and ester carbonyl (δ 170–175 ppm in ¹³C NMR) .
  • X-ray crystallography : Use SHELX software for single-crystal refinement to resolve stereochemistry and hydrogen bonding patterns (e.g., N–H···Cl interactions) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z corresponding to C₁₁H₂₁ClNO₂ (calculated 242.12) .

Q. What are the critical parameters for assessing compound stability during storage?

Conduct accelerated stability studies under ICH guidelines:

  • Thermal stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via TLC (silica gel, chloroform/methanol 9:1).
  • Photostability : Expose to UV light (320–400 nm) for 48 hours; quantify decomposition products using LC-MS .
  • Hygroscopicity : Perform dynamic vapor sorption (DVS) to assess moisture uptake, which may affect crystallinity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase (COX) or aminopeptidase enzymes, focusing on the aminomethyl group’s electrostatic interactions with catalytic residues .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclohexyl-acetate backbone in lipid bilayers .
  • QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ constants) of the ester group with observed bioactivity to optimize substituents .

Q. How to resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across assays)?

  • Assay standardization : Validate cell-based vs. enzyme inhibition assays using positive controls (e.g., captopril for ACE inhibition) .
  • Solubility optimization : Adjust DMSO concentration (<0.1% v/v) to prevent aggregation artifacts in cell viability assays .
  • Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies isolate and characterize stereoisomers of this compound?

  • Chiral HPLC : Use a Chiralpak IA column (n-hexane/isopropanol 85:15, 1 mL/min) to resolve enantiomers; confirm elution order via circular dichroism (CD) .
  • Crystallographic differentiation : Compare unit cell parameters of separated isomers (e.g., trans- vs. cis-cyclohexyl configurations) using single-crystal XRD .
  • Dynamic NMR : Monitor chair-flipping kinetics of the cyclohexane ring at variable temperatures (e.g., coalescence temperature for axial-equatorial proton exchange) .

Q. How to analyze trace impurities in bulk samples?

  • LC-HRMS : Identify impurities at <0.1% levels using a Q-TOF mass spectrometer; compare fragmentation patterns with synthetic byproducts (e.g., unreacted cyclohexyl intermediates) .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., methyl 4-aminocyclohexaneacetate) to distinguish overlapping peaks .
  • ICP-MS : Quantitate heavy metals (e.g., Pd from catalytic steps) to ensure compliance with ICH Q3D guidelines .

Tables of Key Data

Property Value Method Reference
Molecular Weight241.75 g/molHRMS
Melting Point198–202°C (dec.)Differential Scanning Calorimetry
LogP (octanol/water)1.2 ± 0.3Shake-flask method
Aqueous Solubility (25°C)12.5 mg/mL (pH 7.4)UV spectrophotometry

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